molecular formula C30H23ClF2N6O3 B8375297 N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride

N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride

Cat. No. B8375297
M. Wt: 589.0 g/mol
InChI Key: KQJKBWNMYZYZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (423.9 g, 649.50 mmol) is dissolved in DCM (4.24 L). HCl in MeOH (5.74 N, 799.99 mL, 4.59 mol) is added and the solution is heated at 30° C. for 1 hour. Then the reaction mixture is heated to 45° C. and DCM (1.5 L) is added. After two hours, the solution is heated to 50° C. and DCM (2 L) is added. After 3 hours, DCM (2 L) is added followed by HCl in MeOH (4.5 N, 721.67 mL, 3.25 mol). After another 45 min, DCM (1 L), HCl in MeOH (4.5 N, 288.67 mL, 1.30 mol), and MeOH (1.5 L) are added. The reaction solution is then heated to 60° C. After 4 hours, MeOH (2 L) is added and 10 min later DCM (1 L) is added followed by HCl in MeOH (4.5 N, 200 mL). After 5 hours, the reaction is complete. The reaction mixture is concentrated to about ⅓ volume. MeOH (2 L) is added and the solution is concentrated to a thick slurry. Again, MeOH (2 L) is added and the mixture is concentrated to a thick slurry. The slurry is cooled to about 10-15° C. and then filtered. The solids are washed with MeOH. The solids are placed in a 55° C. vacuum oven for 2 days to give the desired product N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride (377 g, 92.8%). MS (m/z): 551.0 (M−H).
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
288.67 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
721.67 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Name
tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
423.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
4.24 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
799.99 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:46]=[CH:45][C:44]([F:47])=[CH:43][CH:42]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][N:17](C(OC(C)(C)C)=O)[CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2.[ClH:49]>C(Cl)Cl.CO>[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2.[ClH:49].[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2 |f:5.6|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
288.67 mL
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
721.67 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
423.9 g
Type
reactant
Smiles
FC1=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=CC(=C1)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Name
Quantity
4.24 L
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
799.99 mL
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eleven
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is heated to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 50° C.
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After another 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then heated to 60° C
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to about ⅓ volume
ADDITION
Type
ADDITION
Details
MeOH (2 L) is added
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
Again, MeOH (2 L) is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to a thick slurry
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to about 10-15° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids are washed with MeOH
CUSTOM
Type
CUSTOM
Details
are placed in a 55° C.
CUSTOM
Type
CUSTOM
Details
for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC=1C=C2C=NN(C2=CC1C=1C=NNC1)C)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1OC=1C=C2C=NN(C2=CC1C=1C=NNC1)C)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 377 g
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030302B2

Procedure details

tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate (423.9 g, 649.50 mmol) is dissolved in DCM (4.24 L). HCl in MeOH (5.74 N, 799.99 mL, 4.59 mol) is added and the solution is heated at 30° C. for 1 hour. Then the reaction mixture is heated to 45° C. and DCM (1.5 L) is added. After two hours, the solution is heated to 50° C. and DCM (2 L) is added. After 3 hours, DCM (2 L) is added followed by HCl in MeOH (4.5 N, 721.67 mL, 3.25 mol). After another 45 min, DCM (1 L), HCl in MeOH (4.5 N, 288.67 mL, 1.30 mol), and MeOH (1.5 L) are added. The reaction solution is then heated to 60° C. After 4 hours, MeOH (2 L) is added and 10 min later DCM (1 L) is added followed by HCl in MeOH (4.5 N, 200 mL). After 5 hours, the reaction is complete. The reaction mixture is concentrated to about ⅓ volume. MeOH (2 L) is added and the solution is concentrated to a thick slurry. Again, MeOH (2 L) is added and the mixture is concentrated to a thick slurry. The slurry is cooled to about 10-15° C. and then filtered. The solids are washed with MeOH. The solids are placed in a 55° C. vacuum oven for 2 days to give the desired product N-(3-fluoro-4-(1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yloxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride (377 g, 92.8%). MS (m/z): 551.0 (M−H).
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two
Name
Quantity
288.67 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
721.67 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Name
tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
423.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
4.24 L
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
799.99 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
200 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:46]=[CH:45][C:44]([F:47])=[CH:43][CH:42]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][N:17](C(OC(C)(C)C)=O)[CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2.[ClH:49]>C(Cl)Cl.CO>[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2.[ClH:49].[F:1][C:2]1[CH:30]=[C:29]([NH:31][C:32]([C:34]2[C:35](=[O:48])[N:36]([C:41]3[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=3)[C:37]([CH3:40])=[CH:38][CH:39]=2)=[O:33])[CH:28]=[CH:27][C:3]=1[O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)[N:10]([CH3:26])[N:9]=[CH:8]2 |f:5.6|

Inputs

Step One
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
288.67 mL
Type
solvent
Smiles
CO
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
721.67 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
tert-Butyl 4-(5-(2-fluoro-4-(1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)phenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
Quantity
423.9 g
Type
reactant
Smiles
FC1=C(OC=2C=C3C=NN(C3=CC2C=2C=NN(C2)C(=O)OC(C)(C)C)C)C=CC(=C1)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Name
Quantity
4.24 L
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
799.99 mL
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eleven
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is heated to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 50° C.
WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After another 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then heated to 60° C
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to about ⅓ volume
ADDITION
Type
ADDITION
Details
MeOH (2 L) is added
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
Again, MeOH (2 L) is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to a thick slurry
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to about 10-15° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids are washed with MeOH
CUSTOM
Type
CUSTOM
Details
are placed in a 55° C.
CUSTOM
Type
CUSTOM
Details
for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC=1C=C2C=NN(C2=CC1C=1C=NNC1)C)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Name
Type
product
Smiles
Cl.FC=1C=C(C=CC1OC=1C=C2C=NN(C2=CC1C=1C=NNC1)C)NC(=O)C=1C(N(C(=CC1)C)C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 377 g
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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